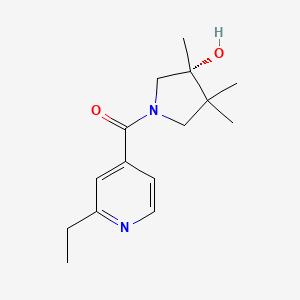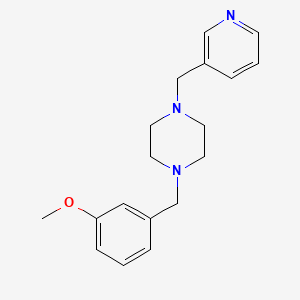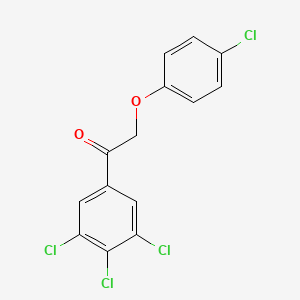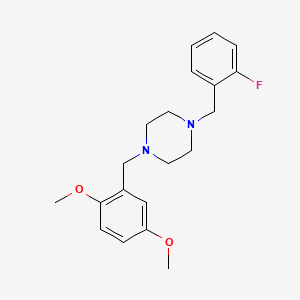
(3R)-1-(2-ethylisonicotinoyl)-3,4,4-trimethyl-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A practical large-scale synthesis of a related compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, was achieved through a 1,3-dipolar cycloaddition reaction. This synthesis route provided an efficient method for producing bioactive molecule intermediates (Kotian et al., 2005).
Molecular Structure Analysis
Studies on similar compounds, such as ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, used experimental and theoretical methods (DFT and AIM) to analyze molecular structure and spectroscopic properties. These analyses helped understand various intra- and intermolecular interactions within the molecular system (Singh et al., 2013).
Chemical Reactions and Properties
Lewis acid-catalyzed reactions involving pyrrolidine derivatives have been explored, showing the potential for selective synthesis of various derivatives in moderate to good yields (Lu & Shi, 2007).
Physical Properties Analysis
The physical properties of related compounds, such as 3,4-bis(trimethylsilyl)-1H-pyrrole, were investigated, revealing its usefulness as a building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This highlights the adaptability and potential applications of these compounds in various fields (Chan et al., 1997).
Chemical Properties Analysis
The chemical properties of pyrrolidine derivatives have been a subject of interest, particularly in the context of synthesizing antioxidants. For example, a study on the synthesis and reactivity of some 6-substituted-2,4-dimethyl-3-pyridinols showcased their antioxidant properties, indicating the potential of similar compounds in this area (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
(2-ethylpyridin-4-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-12-8-11(6-7-16-12)13(18)17-9-14(2,3)15(4,19)10-17/h6-8,19H,5,9-10H2,1-4H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUGZKAATWDLDC-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=O)N2CC(C(C2)(C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC=CC(=C1)C(=O)N2C[C@](C(C2)(C)C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)
![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5635449.png)
![1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5635455.png)
![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)
![N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)


![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide](/img/structure/B5635524.png)
